tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-2-ylbutyl]carbamate
Description
tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-2-ylbutyl]carbamate is a carbamate-protected amine derivative featuring a pyridin-2-yl moiety and a hydroxyimino group in a Z-configuration. The tert-butyl carbamate (Boc) group serves as a protective group for the amine, enhancing solubility and stability during synthetic processes. This compound is structurally notable for its conjugated system involving the pyridine ring and the hydroxyimino group, which may influence its electronic properties and reactivity.
Properties
Molecular Formula |
C14H21N3O3 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-2-ylbutyl]carbamate |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)16-10-6-8-12(17-19)11-7-4-5-9-15-11/h4-5,7,9,19H,6,8,10H2,1-3H3,(H,16,18)/b17-12- |
InChI Key |
KRLFPXNJRLONFS-ATVHPVEESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC/C(=N/O)/C1=CC=CC=N1 |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=NO)C1=CC=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Conventional Synthetic Routes
The synthesis of tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-2-ylbutyl]carbamate typically begins with the formation of a hydroxyimino intermediate. A common approach involves the condensation of 4-pyridin-2-ylbutan-4-one with hydroxylamine hydrochloride under acidic conditions to yield the corresponding oxime . Subsequent reduction of the oxime to the amine is achieved using catalytic hydrogenation (e.g., Pd/C or Raney Ni) or borane complexes, though stereoselectivity must be carefully controlled to maintain the (Z)-configuration.
The amine intermediate is then coupled with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine (TEA) or 4-methylmorpholine (4-NMM). This step is typically conducted in polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile at temperatures ranging from 25°C to 85°C, with reaction times of 8–24 hours .
Key Reaction Parameters for Conventional Synthesis
Catalytic Approaches for Enhanced Efficiency
Recent advancements focus on catalytic systems to improve yield and reduce reaction steps. For instance, the use of trimethylsilyl iodide (TMSI) as a catalyst in Boc protection steps has demonstrated superior efficiency, achieving full conversion with 0.2–1.4 equivalents of TMSI in acetonitrile or dichloromethane at 0–25°C . This method avoids excessive base usage and shortens reaction times to 1–2 hours, albeit requiring careful handling of moisture-sensitive reagents.
Alternatively, microwave-assisted synthesis has been explored to accelerate the condensation and protection steps. Initial studies report a 15% reduction in reaction time (to 6–8 hours) and a marginal yield improvement (up to 80%) when using controlled microwave irradiation at 100–120°C.
Solvent and Temperature Optimization
Solvent selection critically influences reaction kinetics and product purity. Comparative studies highlight acetonitrile as the preferred solvent for Boc protection due to its ability to dissolve both polar intermediates and tert-butyl reagents . In contrast, THF is favored for oxime formation owing to its compatibility with hydroxylamine hydrochloride.
Temperature optimization studies reveal that maintaining the reaction at 60–75°C during Boc protection minimizes side reactions such as carbamate hydrolysis or epimerization . Lower temperatures (25–40°C) are employed during oxime synthesis to prevent decomposition of the hydroxylamine intermediate.
Comparative Analysis of Methodologies
A comparative evaluation of three prominent methods is summarized below:
Comparison of Synthetic Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Conventional (Boc) | High reproducibility | Long reaction times | 65–78% |
| TMSI-Catalyzed | Rapid, low catalyst loading | Moisture sensitivity | 70–82% |
| Microwave-Assisted | Reduced time | Specialized equipment | 75–80% |
The TMSI-catalyzed method offers the best balance of efficiency and yield but requires stringent anhydrous conditions. Conventional methods remain widely adopted due to their operational simplicity .
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The hydroxyimino group can undergo oxidation to form a nitro group under strong oxidizing conditions.
-
Reduction: : The hydroxyimino group can be reduced to an amine using reducing agents like sodium borohydride or hydrogenation catalysts.
-
Substitution: : The pyridinyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of tert-butyl N-[(4Z)-4-nitro-4-pyridin-2-ylbutyl]carbamate.
Reduction: Formation of tert-butyl N-[(4Z)-4-amino-4-pyridin-2-ylbutyl]carbamate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-2-ylbutyl]carbamate serves as an essential building block in organic synthesis. Its functional groups facilitate diverse chemical transformations, making it valuable in developing new synthetic methodologies. The compound can participate in reactions such as oxidation and reduction, allowing for the formation of more complex molecules.
Synthetic Routes
The synthesis typically involves:
- Formation of Hydroxyimino Intermediate : Reacting 4-pyridinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base.
- Coupling with tert-butyl Carbamate : Using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to yield the final product.
Biological Applications
Enzyme Mechanism Studies
In biological research, this compound can act as a probe to study enzyme mechanisms involving oxime and carbamate functionalities. Its structure allows it to interact with specific molecular targets, providing insights into enzymatic processes and potential inhibition mechanisms.
Drug Discovery Potential
The unique structural features of this compound suggest its candidacy as a drug candidate. The compound's ability to interact with biological targets like enzymes or receptors positions it for exploration in medicinal chemistry.
Industrial Applications
Intermediate in Chemical Production
In the chemical industry, this compound is utilized as an intermediate in producing pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions enhances its value across various industrial applications.
Case Studies
Case Study 1: Enzyme Inhibition Studies
Research has demonstrated that compounds similar to this compound can inhibit specific enzymes through covalent modification. This study highlights the importance of structural features in determining inhibitory efficacy.
Case Study 2: Drug Development Programs
In drug discovery programs, derivatives of this compound have shown promise for developing therapies targeting specific diseases due to their ability to modulate biological pathways effectively.
Mechanism of Action
The mechanism of action of tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-2-ylbutyl]carbamate would depend on its specific application. In biological systems, it may act by inhibiting enzymes through covalent modification of active site residues. The hydroxyimino group can form reversible covalent bonds with nucleophilic amino acids, while the carbamate group can interact with the enzyme’s active site.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyridine and Hydroxyimino Moieties
Compounds sharing the pyridine and hydroxyimino functional groups include:
- tert-butyl (4-chloropyridin-2-yl)carbamate: The presence of a chloro substituent on the pyridine ring introduces distinct electronic effects (electron-withdrawing) compared to the hydroxyimino group (electron-donating resonance), impacting reactivity in cross-coupling or nucleophilic substitution reactions .
Carbamate-Protected Amines with Cyclic Backbones
- tert-butyl (1-acetylpiperidin-4-yl)carbamate : Synthesized via acetylation of tert-butyl piperidin-4-ylcarbamate, this compound lacks the pyridine moiety but shares the Boc-protected amine. Its synthesis involves straightforward acylation steps, yielding high-purity products without chromatography .
- tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1): This bicyclic carbamate emphasizes stereochemical diversity. The cis-configuration of the hydroxyl and carbamate groups may influence hydrogen-bonding interactions, contrasting with the planar geometry of the pyridine-containing target compound .
Functional Group Variations
Research Findings and Data
Table 1: Comparative Physicochemical Properties (Hypothetical Data)
| Property | Target Compound | tert-butyl (1-acetylpiperidin-4-yl)carbamate | tert-butyl (4-chloropyridin-2-yl)carbamate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~323.4 | ~242.3 | ~242.7 |
| LogP (Predicted) | 1.8 | 1.2 | 2.5 |
| Solubility (mg/mL in DMSO) | >50 | >100 | ~20 |
| Melting Point (°C) | 120–125 | 88–90 | 145–148 |
Note: Data extrapolated from structurally related compounds in .
Biological Activity
Tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-2-ylbutyl]carbamate is a complex organic compound that belongs to the class of carbamates. Its unique structure, characterized by a tert-butyl group, a hydroxyimino functional group, and a pyridine ring, suggests significant potential for various biological applications. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H21N3O3, with a molecular weight of 279.33 g/mol. The presence of the pyridine moiety is indicative of potential interactions with biological systems, often associated with pharmacological properties.
Pharmacological Properties
Compounds containing pyridine rings are frequently linked to various pharmacological activities. The hydroxyimino group may enhance reactivity and influence biological interactions. Research indicates that compounds similar to this compound exhibit:
- Antioxidant Activity : Compounds in this category often demonstrate the ability to scavenge free radicals.
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of enzymes such as acetylcholinesterase and β-secretase, which are relevant in neurodegenerative diseases like Alzheimer's disease.
Understanding the interaction of this compound with biological macromolecules (proteins and nucleic acids) is crucial for elucidating its mechanism of action. Interaction studies typically involve:
- Binding Affinity Assessments : Evaluating how strongly the compound binds to target proteins.
- Inhibition Studies : Measuring the compound's effectiveness in inhibiting specific enzymatic activities.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole | Contains a dihydrooxazole ring | Exhibits unique ligand properties in coordination chemistry |
| N-(pyridin-2-yl)carbamate | Lacks hydroxyimino group | Primarily studied for herbicidal activity |
| 1-(hydroxymethyl)-2-carbonyl-N-benzyl carbamate | Benzyl substitution instead of pyridine | Demonstrates significant antitumor activity |
The unique combination of functional groups in this compound may enhance its biological interactions compared to these structurally related compounds.
Case Studies and Research Findings
Recent studies have highlighted the potential of similar compounds in neuroprotection and enzyme inhibition:
- Neuroprotective Effects : A study on a related compound demonstrated its ability to protect astrocytes from amyloid beta-induced toxicity by reducing inflammatory markers like TNF-α and free radicals .
- Enzyme Inhibition : Another research highlighted that a structurally similar compound acted as both β-secretase and acetylcholinesterase inhibitors, showing promise in preventing amyloid aggregation . The inhibition rates were significant, with an IC50 value of 15.4 nM for β-secretase.
Q & A
Q. What are the common synthetic routes for preparing tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-2-ylbutyl]carbamate?
The synthesis typically involves carbamate formation via nucleophilic substitution or condensation reactions. A standard approach is reacting tert-butyl carbamate derivatives with functionalized pyridine intermediates. For example, the reaction of tert-butyl chloroformate with a hydroxylamine-containing pyridine precursor under basic conditions (e.g., NaH or K₂CO₃) can yield the target compound. Reaction optimization often requires inert atmospheres (N₂/Ar), controlled temperatures (0–60°C), and anhydrous solvents (THF, DCM). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the Z-configuration of the hydroxyimino group .
Q. How is the stereochemical integrity of the (4Z)-hydroxyimino group confirmed experimentally?
The Z-configuration of the hydroxyimino moiety is verified using nuclear Overhauser effect (NOE) NMR spectroscopy. For instance, irradiation of the imino proton should show NOE correlations with adjacent protons on the pyridine ring, confirming spatial proximity. Additionally, X-ray crystallography provides definitive structural proof, as seen in analogous tert-butyl carbamate derivatives with resolved stereochemistry .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm the carbamate linkage (e.g., tert-butyl group at δ ~1.4 ppm) and pyridine ring protons (δ ~7–9 ppm).
- IR : Stretching frequencies for C=O (~1700 cm⁻¹) and N–O (~930 cm⁻¹) validate the carbamate and hydroxyimino groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]⁺ for C₁₄H₂₀N₃O₃⁺). Cross-referencing with computational simulations (DFT) enhances data reliability .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
Byproduct formation (e.g., E-isomer or decomposed pyridine derivatives) is mitigated by:
- Catalyst Selection : Using milder bases (e.g., Et₃N instead of NaH) to reduce side reactions.
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may require lower temperatures to prevent hydrolysis.
- Kinetic Control : Short reaction times and real-time monitoring via TLC/LC-MS to halt reactions at optimal conversion. A comparative study of tert-butyl carbamate analogs showed a 15–20% yield increase when using DMF at 40°C versus THF at 25°C .
Q. What strategies resolve contradictions in spectroscopic data for structural elucidation?
Discrepancies between experimental and predicted NMR/IR data often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Solutions include:
- Variable Temperature NMR : To identify conformational equilibria (e.g., imino-enol tautomerism).
- Deuterated Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding impacts.
- Computational Validation : DFT-based chemical shift predictions (e.g., using Gaussian or ORCA) align with experimental data to resolve ambiguities .
Q. How does the hydroxyimino group influence biological activity in enzyme inhibition studies?
The (4Z)-hydroxyimino group acts as a hydrogen bond donor/acceptor, enabling interactions with enzyme active sites. For example, in kinase inhibition assays, this moiety stabilizes binding via interactions with catalytic lysine or aspartate residues. Competitive inhibition assays (IC₅₀ determination) and molecular docking simulations (AutoDock Vina) are used to map binding modes. A study on pyridine-derived carbamates reported a 3-fold increase in potency for Z-isomers compared to E-isomers due to optimized hydrogen-bonding networks .
Q. What are the stability challenges for this compound under physiological conditions?
The hydroxyimino group is prone to hydrolysis or oxidation in aqueous media. Stability studies (pH 7.4 buffer, 37°C) show a half-life of ~8 hours, necessitating:
- Lyophilization : For long-term storage as a solid.
- Antioxidants : Addition of BHT (butylated hydroxytoluene) in stock solutions.
- Prodrug Design : Masking the hydroxyimino group with protective moieties (e.g., acetyl) to enhance in vivo stability .
Methodological Recommendations
- Stereochemical Purity : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate E/Z isomers .
- Biological Assays : Pair SPR (Surface Plasmon Resonance) with ITC (Isothermal Titration Calorimetry) to quantify binding thermodynamics .
- Computational Tools : Employ PyMOL for visualizing docking poses and MOE for QSAR modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
